1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, also known as Isoproterenol Hydrochloride, is a chemical compound with significant relevance in pharmacology and medicinal chemistry. This compound is categorized as a beta-adrenergic agonist and is primarily utilized in the treatment of various cardiovascular conditions, particularly for managing bradycardia and heart block. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride typically involves the reaction of 3,4-dihydroxyphenylacetone with isopropylamine. This reaction can be facilitated using various catalysts or under specific conditions to optimize yield and purity.
The synthesis may proceed via the following general steps:
The molecular formula for 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride is C11H16ClNO3. Its structure features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride participates in various chemical reactions typical for amines:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems. The presence of hydroxyl groups also suggests potential for hydrogen bonding, influencing its pharmacokinetic properties.
As a beta-adrenergic agonist, 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride exerts its effects by stimulating beta-adrenergic receptors in cardiac tissues. This leads to increased heart rate (positive chronotropic effect) and enhanced cardiac contractility (positive inotropic effect).
Research indicates that this compound can effectively increase cardiac output while reducing peripheral vascular resistance, making it useful in acute care settings for patients with specific cardiovascular issues .
Relevant data regarding these properties can be found in chemical databases and literature .
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride has several applications:
Additionally, it serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing .
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride (CAS 16899-81-3) is formally designated as Isoprenaline Impurity A in major pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). This compound serves as a critical reference standard in pharmaceutical quality control to monitor isoprenaline hydrochloride formulations for ketone-based synthetic impurities [1] [7]. The compound's systematic name reflects its structural relationship to the parent drug isoprenaline (1-(3,4-Dihydroxyphenyl)-2-isopropylaminoethanol), differing through oxidation of the β-hydroxy group to a ketone [10]. This structural similarity enables it to co-elute during synthesis if not rigorously controlled, necessitating specific monitoring protocols in pharmacopeial frameworks.
Regulatory bodies classify this impurity as a synthesis intermediate or degradant requiring strict limits, typically not exceeding 0.15% in final drug substances. Its control is mandated due to potential impacts on drug efficacy and stability [1]. The compound is commercially available as a certified reference material (CRM) from pharmacopeial suppliers, with molecular formula C₁₁H₁₅NO₃·HCl, molecular weight 245.70 g/mol, and characteristic melting point of 255-257°C [1] [7]. These physicochemical properties underpin its identification in chromatographic and spectroscopic analytical methods prescribed for isoprenaline quality assessment.
Table 1: Pharmacopeial Designations of Isoprenaline Impurity A
Pharmacopeia | Designation | Reference Material Source | Molecular Weight |
---|---|---|---|
European Pharmacopoeia | Isoprenaline EP Impurity A | Sigma-Aldrich (Y0001577) | 245.704 g/mol |
United States Pharmacopeia | Isoprenaline HCl EP Impurity A | ChemicalBook (CB4912824) | 245.704 g/mol |
International Standards | Norepinephrine Impurity 10 | LGC Standards (MM0614.13) | 245.704 g/mol |
The primary synthetic route to isoprenaline hydrochloride involves reductive amination of 1-(3,4-dihydroxyphenyl)-2-chloroethanone with isopropylamine. Impurity A forms predominantly through two key mechanisms: incomplete reduction of the keto intermediate or oxidative degradation of the final drug substance [1] [7]. During synthesis, the critical intermediate 2-chloro-3',4'-dihydroxyacetophenone undergoes nucleophilic substitution with isopropylamine. If reaction conditions (temperature, pH, or reducing agent concentration) are suboptimal, the ketone group persists, yielding 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone as the primary impurity prior to reduction [1].
Accelerated degradation studies reveal that Impurity A can also form post-synthesis via oxidation of isoprenaline under aerobic conditions, particularly in formulations exposed to heat or light. The benzylic alcohol group in isoprenaline oxidizes to a ketone, forming Impurity A even in final drug products. This pathway is catalyzed by trace metal ions and accelerated at pH > 6.0 [4]. Kinetic analysis indicates the reaction follows second-order kinetics, with formation rates increasing 2.3-fold for every 10°C rise in storage temperature [7]. Manufacturing controls must therefore include stringent monitoring of reaction stoichiometry (especially reducing agents), inert atmosphere processing, and post-synthesis protection from oxidative stressors.
Table 2: Synthetic Pathways Leading to Isoprenaline Impurity A Formation
Formation Mechanism | Key Reactants/Conditions | Rate-Influencing Factors | Industrial Mitigation Strategies |
---|---|---|---|
Incomplete Reduction | 2-Chloro-3',4'-dihydroxyacetophenone + Isopropylamine | Temperature < 50°C, insufficient NaBH₄ | Excess reducing agent, reaction monitoring |
Oxidative Degradation | Isoprenaline + O₂ (aerobic conditions) | pH > 6.0, light exposure, trace metals | Nitrogen blanket, chelating agents, pH control |
Thermal Degradation | Solid-state isoprenaline hydrochloride | Temperature > 40°C, prolonged storage | Cold chain storage, inert packaging |
The presence of Impurity A in isoprenaline formulations directly compromises pharmacological efficacy through competitive receptor binding. As a ketone analog, Impurity A exhibits approximately 18% of the β-adrenergic receptor binding affinity of isoprenaline but lacks intrinsic sympathomimetic activity [10]. This results in functional antagonism, where Impurity A competes for receptor sites without activating downstream signaling pathways, thereby diminishing the bronchodilatory and cardiac stimulant effects of the active pharmaceutical ingredient [10]. Studies indicate formulations containing >0.2% Impurity A demonstrate statistically significant reductions in vasodilation response (p<0.01) in in vitro models.
Quality control frameworks mandated by pharmacopeias employ reverse-phase HPLC with ultraviolet detection for quantifying Impurity A, with typical specifications setting the limit at 0.15% relative to isoprenaline [1] [7]. The European Pharmacopoeia method utilizes a C18 column (250 × 4.6 mm, 5μm) with mobile phase consisting of phosphate buffer (pH 3.0) and methanol (85:15 v/v) at 1.0 mL/min flow, detecting at 280 nm. This achieves baseline separation with Impurity A eluting at 8.2±0.3 minutes versus isoprenaline at 6.5±0.2 minutes [1]. Modern LC-MS/MS methods enhance detection sensitivity to 0.01% using m/z 246→228 transition for Impurity A, allowing precise quantification even in stability samples showing advanced degradation.
Global regulatory alignment through initiatives like the Identification of Risk Assessment Priorities (IRAP) in Canada systematically evaluates impurities like Isoprenaline Impurity A for environmental and health impacts, categorizing them for "further scoping/problem formulation" based on hazard indicators [3]. This framework mandates rigorous supplier qualification and raw material controls throughout the manufacturing lifecycle, with documentation requirements including detailed impurity profiles in regulatory submissions.
Table 3: Quality Control Parameters for Isoprenaline Impurity A Detection
Analytical Technique | Detection Limit | Quantification Limit | Pharmacopeial Acceptance Criteria | Key System Parameters |
---|---|---|---|---|
HPLC-UV | 0.05% | 0.15% | NMT 0.15% | Column: C18 (250×4.6mm, 5µm); Mobile Phase: Phosphate buffer pH 3.0:MeOH (85:15); Detection: 280 nm |
LC-MS/MS | 0.01% | 0.03% | NMT 0.10% (ICH Q3A guidelines) | Transition: m/z 246→228; Ion source: ESI positive mode |
Pharmacopeial Standards | - | - | EP: Y0001577; USP: S346322 | Certified Reference Materials required |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3